molecular formula C23H19N3O3 B7684157 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide

2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(p-tolyl)acetamide

Cat. No. B7684157
M. Wt: 385.4 g/mol
InChI Key: JTBPUJDRIVNHOL-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are heterocyclic compounds that contain a five-membered ring structure. This ring structure plays a vital role in the development of newer medicinal compounds .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves various synthetic approaches. These approaches are often correlated with the biological activities of the compounds .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is a five-membered ring. This structure is crucial for their biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazoles are complex and varied. The specific reactions depend on the desired biological activities of the compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles depend on their specific molecular structure. These properties can influence their biological activities .

Mechanism of Action

1,3,4-Oxadiazoles have been found to exhibit various biological activities, such as cell proliferation, tuberculosis treatment, allergy treatment, and antiviral activities .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazoles depend on their specific molecular structure and biological activities .

Future Directions

The future of 1,3,4-oxadiazoles in medicinal chemistry is promising. Researchers are continually developing new synthetic approaches and studying their biological activities to create path-breaking leads in the field .

properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-7-11-19(12-8-16)24-21(27)15-28-20-13-9-18(10-14-20)23-25-22(26-29-23)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBPUJDRIVNHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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